molecular formula C7H14ClNO3 B8320828 Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride

Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride

Cat. No.: B8320828
M. Wt: 195.64 g/mol
InChI Key: JLSKFRSITPZRSS-GAJRHLONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group, a hydroxyl group, and a carboxylic acid ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: This step involves the cyclization of a suitable precursor to form the cyclopentane ring.

    Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.

Scientific Research Applications

Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid: Lacks the ester and hydrochloride groups.

    (1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    (1R,3S,4S)-3-amino-4-hydroxy-cyclopentanecarboxylic acid methyl ester: Lacks the hydrochloride group.

Uniqueness

The presence of both the amino and hydroxyl groups, along with the ester and hydrochloride groups, makes Methyl(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylatehydrochloride unique

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-5(8)6(9)3-4;/h4-6,9H,2-3,8H2,1H3;1H/t4-,5+,6+;/m1./s1

InChI Key

JLSKFRSITPZRSS-GAJRHLONSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]([C@H](C1)O)N.Cl

Canonical SMILES

COC(=O)C1CC(C(C1)O)N.Cl

Origin of Product

United States

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